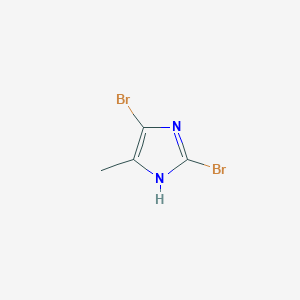

2,5-Dibromo-4-methylimidazole

Übersicht

Beschreibung

2,5-Dibromo-4-methylimidazole is a chemical compound that is part of the imidazole family, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their applications in pharmaceuticals, with many derivatives exhibiting biological activities such as antiproliferative, antibacterial, and antiparasitic properties .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a method for synthesizing 4(5),1',5'-trisubstituted 2,4'-biimidazoles involves a two-step synthesis from ethyl adenin-9-ylacetate and bromomalonaldehyde, followed by derivatization and acylation steps . Another approach for synthesizing 2,4-disubstituted 5-nitroimidazoles employs a one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction under microwave heating, which is applicable to a wide range of (hetero)arylboronic acids and terminal alkynes .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and UV/Vis spectroscopy, as well as X-ray crystallography. For example, the crystal and molecular structure of a 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride was determined by X-ray diffraction, revealing a highly delocalized molecule with specific tautomeric forms .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines can participate in 1,3-dipolar cycloaddition reactions with nitrones to yield spiro compounds, and can also react with dimethyl acetylene-dicarboxylate to afford but-2-enedioates . Additionally, 2-methyl-4,5-dihydroimidazole has been used as a doubly nucleophilic synthon in the preparation of dihydroimidazole azaprostanoids .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and reactivity, which are important for their potential applications in drug discovery and synthesis. The antiproliferative activity of these compounds, for example, is a key property for their potential use as cancer therapeutics . The specific properties of 2,5-Dibromo-4-methylimidazole would be expected to include reactivity due to the presence of bromine atoms, which are good leaving groups in substitution reactions, and the potential for further functionalization at the methyl group.

Wissenschaftliche Forschungsanwendungen

Carcinogenicity and Food Safety

Formation in Maillard Reaction : 4(5)-Methylimidazole, a compound related to 2,5-Dibromo-4-methylimidazole, forms in Maillard reaction systems like D-glucose/NH(3) and is present in foods and beverages, raising concerns due to its carcinogenicity (Moon & Shibamoto, 2011).

Anticarcinogenic and Antioxidant Effects : Investigations into 4-methylimidazole show it may have anticancer and antioxidant effects, as well as necrotic effects on mouse cells, indicating its potential in pharmaceutical applications (Tazehkand et al., 2017).

Detection in Beverages : Methods for detecting methylimidazoles, including 4-methylimidazole, in beverages highlight the importance of monitoring these compounds for food safety (Xian‐bing Xu et al., 2015).

Toxicology and Health Risk Assessment

Mutagenicity and Carcinogenicity Potential : In silico studies on 4-methylimidazole and its metabolites assess mutagenicity and carcinogenicity, contributing to understanding its health risks (Howard & Choksi, 2020).

Genotoxic Potential Assessment : Assessments of 4-methylimidazole's genotoxic potential, particularly in relation to lung tumors in mice, are crucial for evaluating its safety in food products (Brusick et al., 2020).

Analysis in Food Matrices : Advanced analytical methods for determining 4(5)-methylimidazole in food matrices, like liquid and gas chromatography, underscore its significance in food safety and regulatory compliance (Revelou et al., 2021).

Pharmaceutical and Chemical Synthesis Applications

Antiparasitic and Antibacterial Activities : Synthesis of 2,4-disubstituted 5-nitroimidazoles, closely related to 2,5-dibromo-4-methylimidazole, demonstrates their potential in developing antiparasitic and antibacterial agents (Mathias et al., 2017).

Apoptosis-Inducing Properties in Cancer Research : Ruthenium methylimidazole complex studies reveal its potential in cancer research due to its ability to induce apoptosis and cell cycle arrest in cancer cells (Chen et al., 2016).

Metabolic Studies in Animal Models : Research on the metabolism of 4-methylimidazole in rats and mice provides insights into its pharmacokinetics and potential impact on human health (Fennell et al., 2019).

Wirkmechanismus

Target of Action

Imidazoles, the class of compounds to which it belongs, are key components in a variety of functional molecules used in diverse applications .

Mode of Action

Imidazoles generally interact with their targets through the formation of bonds during the synthesis of the imidazole ring .

Action Environment

Safety data sheets suggest avoiding dust formation and ensuring adequate ventilation when handling this compound .

Eigenschaften

IUPAC Name |

2,4-dibromo-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-2-3(5)8-4(6)7-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHYUTSGEJYTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347074 | |

| Record name | 2,5-Dibromo-4-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219814-29-6 | |

| Record name | 2,5-Dibromo-4-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

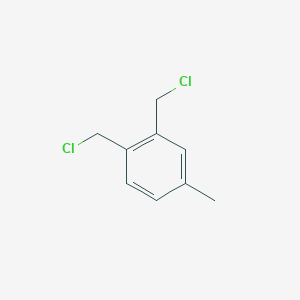

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1297861.png)